molecular formula C10H14BNO2 B14297878 N,N-Diethyl-2H-1,3,2-benzodioxaborol-2-amine CAS No. 125928-78-1

N,N-Diethyl-2H-1,3,2-benzodioxaborol-2-amine

Cat. No.: B14297878
CAS No.: 125928-78-1
M. Wt: 191.04 g/mol
InChI Key: SXGVJVOSHXGJNN-UHFFFAOYSA-N
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Description

N,N-Diethyl-2H-1,3,2-benzodioxaborol-2-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound features a benzodioxaborol ring, which is a boron-containing heterocycle, and an amine group with diethyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2H-1,3,2-benzodioxaborol-2-amine typically involves the reaction of a boronic acid derivative with an amine. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2H-1,3,2-benzodioxaborol-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced products.

    Substitution: The benzodioxaborol ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary amines.

Scientific Research Applications

N,N-Diethyl-2H-1,3,2-benzodioxaborol-2-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2H-1,3,2-benzodioxaborol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, while the benzodioxaborol ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2H-1,3,2-benzodioxaborol-2-amine
  • N,N-Diethyl-2H-1,3,2-benzodioxaborol-2-amine
  • This compound

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the benzodioxaborol ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

125928-78-1

Molecular Formula

C10H14BNO2

Molecular Weight

191.04 g/mol

IUPAC Name

N,N-diethyl-1,3,2-benzodioxaborol-2-amine

InChI

InChI=1S/C10H14BNO2/c1-3-12(4-2)11-13-9-7-5-6-8-10(9)14-11/h5-8H,3-4H2,1-2H3

InChI Key

SXGVJVOSHXGJNN-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)N(CC)CC

Origin of Product

United States

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